2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride
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Overview
Description
“2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride” is a chemical compound with the CAS Number: 1803600-45-4 . It has a molecular weight of 323.26 . The IUPAC name for this compound is 2-methoxy-4-(2-(1-methylpyrrolidin-2-yl)ethoxy)aniline dihydrochloride . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O2.2ClH/c1-16-8-3-4-11(16)7-9-18-12-5-6-13(15)14(10-12)17-2;;/h5-6,10-11H,3-4,7-9,15H2,1-2H3;2*1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Optimization in Src Kinase Inhibitors
In the research conducted by Boschelli et al. (2001), optimization of the C-4 anilino group in Src kinase inhibitors was explored. They found that certain analogues were potent Src inhibitors, useful in inhibiting Src-mediated cell proliferation.
Antimicrobial Activity of Pyrazolines and Thiazolidinones
Patel et al. (2013) investigated pyrazolines based thiazolidin-4-one derivatives, synthesized from aniline and thioglycolic acid. These compounds exhibited promising properties as anticancer and HIV inhibitors.
Laevulinic Acid and Aniline Reactions
The study by Candeloro and Bowie (1978) focused on the reactions of laevulinic acid with aniline and methoxyanilines, leading to the formation of various benzazepine compounds.
Synthesis of 3-Methylpyrrole
Cornforth and Du Ming-hui (1990) described the synthesis of 3-methylpyrrole via methyl 4-methylpyrrole-2-carboxylate, highlighting the potential use of these compounds in chemical manufacturing.
Novel Quinazolinone Derivatives
Habib et al. (2012) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity. These compounds were formed by reacting 4-oxo-4H-3,1-benzoxazin-2-yl with primary aromatic amines.
Syntheses of Maculosidine and Pteleine
Tetsuya Sekiba (1973) conducted a study on the syntheses of maculosidine and pteleine, which are derived from 2,4-dimethoxy- and 4-methoxy-aniline.
Synthesis Related to Virantmycin
Francis et al. (2004) explored the synthesis of tetrahydroquinolines related to Virantmycin, using 4-substituted anilines.
Pharmacology of R-96544
The study by Ogawa et al. (2002) examined the pharmacology of R-96544, a novel 5-HT2A receptor antagonist, which has implications in neurological and cardiovascular research.
Methoxyflurane Delivery System
Lasiter and Garcia (1984) developed a methoxyflurane delivery system for stereotaxic surgery, emphasizing the anesthetic's suitability for small animal surgery.
Steric and Electronic Effects in Substituted Polyanilines
D'aprano et al. (1993) investigated the steric and electronic effects in methyl and methoxy substituted polyanilines, contributing to the understanding of polymer chemistry.
Comparison of Fenton-Like Oxidation
Chaturvedi and Katoch (2020) compared Fenton-like oxidation with Fenton’s oxidation for degrading hazardous methoxyanilines, important in environmental chemistry.
Determination of Anilines in Environmental Samples
Okumura et al. (1996) focused on the determination of anilines in river water, sediment, and fish samples, which is crucial for environmental monitoring.
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect how 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride interacts with its targets and exerts its effects.
Properties
IUPAC Name |
2-methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-16-8-3-4-11(16)7-9-18-12-5-6-13(15)14(10-12)17-2;;/h5-6,10-11H,3-4,7-9,15H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDNNAXQHIUNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCOC2=CC(=C(C=C2)N)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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